(2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, combines the structural features of quinoline and benzoate, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate typically involves the following steps:
Formation of Quinoline Derivative: The quinoline derivative can be synthesized using the Skraup synthesis method, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.
Benzoate Derivatives: Compounds like methyl benzoate and ethyl benzoate, which are used in the fragrance industry.
Uniqueness
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate is unique due to its combined structural features of quinoline and benzoate, which confer distinct chemical and biological properties. Its fluorine atom enhances its reactivity and potential biological activity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C19H18FNO2 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate |
InChI |
InChI=1S/C19H18FNO2/c1-12-11-19(2,3)21-17-9-8-13(10-15(12)17)23-18(22)14-6-4-5-7-16(14)20/h4-11,21H,1-3H3 |
InChI Key |
SIHKJFKRXJNGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3F)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.